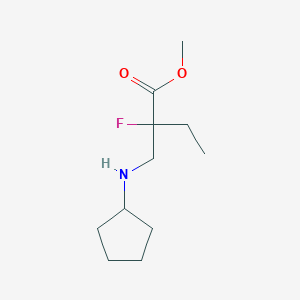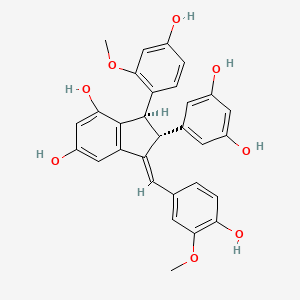
GnemontaninC
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
GnemontaninC is a naturally occurring compound found in certain plant species. It belongs to the class of polyphenolic compounds, which are known for their antioxidant properties. This compound has garnered attention in recent years due to its potential therapeutic benefits, including anti-inflammatory, anticancer, and antimicrobial activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of GnemontaninC typically involves the extraction from natural sources, followed by purification processes. synthetic routes have also been developed to produce this compound in the laboratory. One common method involves the use of precursor molecules that undergo a series of chemical reactions, including hydroxylation and cyclization, to form the final compound. The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product yield.
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from plant materials. The process includes solvent extraction, filtration, and chromatographic techniques to isolate and purify the compound. Advances in biotechnology have also enabled the use of genetically modified organisms to produce this compound in a more sustainable and cost-effective manner.
Analyse Des Réactions Chimiques
Types of Reactions: GnemontaninC undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones, which are reactive intermediates with potential biological activity.
Reduction: Reduction reactions can convert this compound into its corresponding dihydro derivatives, which may exhibit different biological properties.
Substitution: this compound can participate in substitution reactions, where functional groups on the molecule are replaced with other groups, altering its chemical and biological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions to achieve the desired substitutions.
Major Products: The major products formed from these reactions include various derivatives of this compound, each with unique chemical and biological properties. These derivatives are often studied for their potential therapeutic applications.
Applications De Recherche Scientifique
GnemontaninC has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study polyphenolic chemistry and reaction mechanisms.
Biology: Investigated for its role in plant defense mechanisms and its potential as a natural pesticide.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties. Studies have shown that this compound can inhibit the growth of cancer cells and reduce inflammation in various disease models.
Industry: Utilized in the development of natural antioxidants for food preservation and cosmetic formulations.
Mécanisme D'action
The mechanism of action of GnemontaninC involves its interaction with various molecular targets and pathways. It exerts its effects primarily through:
Antioxidant Activity: this compound scavenges free radicals and reactive oxygen species, protecting cells from oxidative damage.
Enzyme Inhibition: It inhibits enzymes involved in inflammation and cancer progression, such as cyclooxygenase and matrix metalloproteinases.
Signal Transduction Modulation: this compound modulates signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, which plays a crucial role in inflammation and cancer.
Comparaison Avec Des Composés Similaires
GnemontaninC is often compared with other polyphenolic compounds, such as:
Resveratrol: Both compounds exhibit antioxidant and anticancer properties, but this compound has shown higher potency in certain studies.
Quercetin: Similar to this compound, quercetin has anti-inflammatory and antimicrobial activities. this compound’s unique structure provides distinct advantages in specific applications.
Epigallocatechin Gallate (EGCG): Found in green tea, EGCG shares antioxidant properties with this compound. The two compounds differ in their molecular targets and pathways, making them complementary in therapeutic research.
Propriétés
Formule moléculaire |
C30H26O8 |
|---|---|
Poids moléculaire |
514.5 g/mol |
Nom IUPAC |
(1E,2R,3R)-2-(3,5-dihydroxyphenyl)-3-(4-hydroxy-2-methoxyphenyl)-1-[(4-hydroxy-3-methoxyphenyl)methylidene]-2,3-dihydroindene-4,6-diol |
InChI |
InChI=1S/C30H26O8/c1-37-26-14-17(31)4-5-21(26)30-28(16-9-18(32)11-19(33)10-16)22(23-12-20(34)13-25(36)29(23)30)7-15-3-6-24(35)27(8-15)38-2/h3-14,28,30-36H,1-2H3/b22-7-/t28-,30+/m1/s1 |
Clé InChI |
QETXSBUOYRIHDY-XHSQVBQFSA-N |
SMILES isomérique |
COC1=C(C=CC(=C1)/C=C/2\[C@H]([C@@H](C3=C2C=C(C=C3O)O)C4=C(C=C(C=C4)O)OC)C5=CC(=CC(=C5)O)O)O |
SMILES canonique |
COC1=C(C=CC(=C1)C=C2C(C(C3=C2C=C(C=C3O)O)C4=C(C=C(C=C4)O)OC)C5=CC(=CC(=C5)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Fluoropyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B15242530.png)
![2-amino-1-[(3S)-3-[benzyl(methyl)amino]piperidin-1-yl]propan-1-one](/img/structure/B15242536.png)
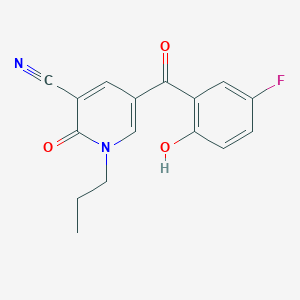
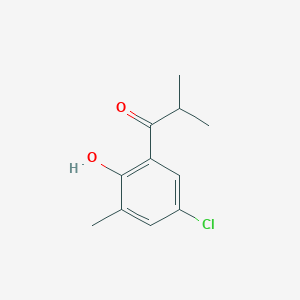
![7-(Aminomethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B15242571.png)
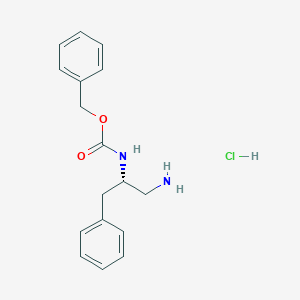
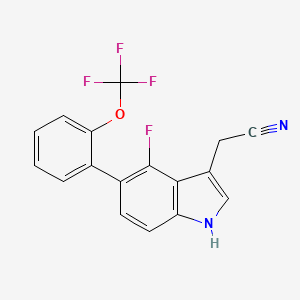

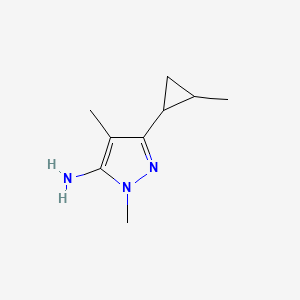
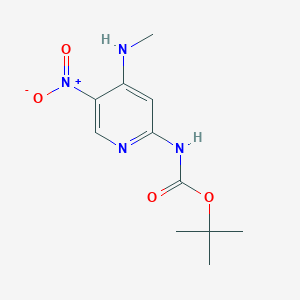

![3-Ethoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B15242613.png)

